molecular formula C6H5ClINO B2531966 6-Chloro-3-iodo-2-methoxypyridine CAS No. 1261769-34-9

6-Chloro-3-iodo-2-methoxypyridine

Cat. No.: B2531966
CAS No.: 1261769-34-9
M. Wt: 269.47
InChI Key: NEGNVRJOXGHOQD-UHFFFAOYSA-N
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Description

6-Chloro-3-iodo-2-methoxypyridine is a chemical compound belonging to the pyridine family. It is characterized by the presence of chlorine, iodine, and methoxy groups attached to a pyridine ring. The molecular formula of this compound is C6H5ClINO, and it has a molecular weight of 269.47 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-iodo-2-methoxypyridine typically involves halogenation and methoxylation reactionsThe reaction conditions often involve the use of halogenating agents such as N-chlorosuccinimide (NCS) and iodine monochloride (ICl) under controlled temperature and solvent conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the compound while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-iodo-2-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Chloro-3-iodo-2-methoxypyridine has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development and medicinal chemistry.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-3-iodo-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact molecular targets and pathways may vary based on the specific application and context of use.

Comparison with Similar Compounds

    6-Chloro-2-iodo-3-methoxypyridine: Similar structure with different substitution pattern.

    2-Bromo-6-iodo-3-methoxypyridine: Contains bromine instead of chlorine.

    3-Bromo-2-chloro-4-methoxypyridine: Different positions of halogen and methoxy groups.

Uniqueness: The presence of both chlorine and iodine atoms allows for versatile chemical modifications and functionalization, making it a valuable compound in various research fields .

Properties

IUPAC Name

6-chloro-3-iodo-2-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClINO/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGNVRJOXGHOQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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